2H-1-Benzopyran, 6-chloro-2,2-dimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
80055-54-5 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-2,2-dimethylchromene |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 |
InChI Key |
POHWVMUYMAAFBQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Cl)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5)
[1][2]
Abstract
This technical guide provides a comprehensive analysis of 6-chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5), a privileged heterocyclic scaffold in medicinal chemistry.[1] It details the physicochemical properties, validated synthesis protocols, and reactivity profiles essential for its application as a precursor in the development of potassium channel openers (KCOs) and P2Y6 receptor antagonists. The guide is designed for researchers requiring high-fidelity experimental data and mechanistic insights.
Part 1: Chemical Identity & Physicochemical Properties[1]
The 2,2-dimethyl-2H-chromene core (benzopyran) is a lipophilic scaffold that serves as a bioisostere for terpenes and flavonoids.[1] The 6-chloro substitution enhances metabolic stability and provides a handle for further cross-coupling reactions or electronic tuning of the aromatic ring.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 6-chloro-2,2-dimethyl-2H-1-benzopyran |
| CAS Number | 80055-54-5 |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| Physical State | Viscous pale yellow oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, Toluene, Acetone; Insoluble in Water |
| Key Spectral Feature | ¹H NMR (CDCl₃): |
Structural Analysis
The molecule features a gem-dimethyl group at the C2 position, which sterically protects the oxygen atom and imparts lipophilicity. The C3-C4 double bond is the primary site of reactivity, susceptible to electrophilic addition (e.g., epoxidation). The chlorine atom at C6 exerts an electron-withdrawing inductive effect (-I), deactivating the aromatic ring slightly compared to the unsubstituted chromene, which influences the regioselectivity of electrophilic aromatic substitutions.
Part 2: Validated Synthesis Methodology
The most robust and scalable synthesis involves the Propargyl Ether Rearrangement (also known as the propargyl Claisen rearrangement). This method is preferred over acid-catalyzed condensation of phenols with unsaturated aldehydes due to higher regioselectivity and cleaner reaction profiles.[1]
Reaction Scheme
The synthesis proceeds in two distinct phases:
-
O-Alkylation: Nucleophilic substitution of 4-chlorophenol with a propargyl chloride derivative.[1]
-
Thermal Rearrangement: A [3,3]-sigmatropic rearrangement followed by a [1,5]-hydrogen shift and 6
-electrocyclization.[1]
Caption: Two-step synthesis via propargyl ether intermediate. Step 2 involves a cascade of Claisen rearrangement and electrocyclization.
Detailed Protocol
Step 1: Synthesis of the Propargyl Ether Intermediate
Reagents: 4-Chlorophenol (1.0 eq), 3-Chloro-3-methyl-1-butyne (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq), Acetone (dry).[1]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in anhydrous acetone (0.5 M concentration).
-
Addition: Add finely ground anhydrous K₂CO₃ and catalytic KI. Stir for 15 minutes at room temperature to facilitate deprotonation.
-
Alkylation: Add 3-chloro-3-methyl-1-butyne dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: The intermediate is a propargyl ether (oil). Purity can be checked via IR (presence of alkyne stretch ~3300 cm⁻¹ and 2100 cm⁻¹).
-
Step 2: Thermal Cyclization
Reagents: N,N-Diethylaniline (Solvent/Base) or o-Xylene.[1]
-
Setup: Dissolve the crude propargyl ether in N,N-diethylaniline (1.0 M concentration).
-
Reaction: Heat the solution to 180–200°C (reflux) for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash extensively with 2M HCl (to remove the amine solvent). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography on silica gel using Hexane:EtOAc (98:2 to 95:5).
-
Yield: Typical yields for this step range from 60–80%.
-
Part 3: Reactivity & Functionalization[1]
The 6-chloro-2,2-dimethyl-2H-chromene scaffold is primarily utilized as a substrate for asymmetric epoxidation , a critical step in synthesizing potassium channel openers (e.g., analogs of Levcromakalim).[1]
Jacobsen Epoxidation
The C3-C4 double bond is electron-rich, making it an excellent substrate for electrophilic oxidation.[1] Using chiral Mn(III)-salen catalysts (Jacobsen's catalyst) allows for the formation of enantiopure epoxides.
Protocol Highlight:
-
Catalyst: (R,R)-Mn(salen)Cl (2–5 mol%).
-
Oxidant: NaOCl (bleach) or mCPBA/NMO.
-
Condition: Biphasic system (DCM/Water) at pH 11.3 (buffered) enhances turnover and enantioselectivity (>90% ee).
-
Product: (3S,4S)-6-chloro-3,4-epoxy-2,2-dimethylchroman.[1]
Caption: Functionalization pathway converting the chromene core into bioactive therapeutic agents.[4]
Part 4: Biological Relevance & Applications[1]
Potassium Channel Openers (KCOs)
The 2,2-dimethylchromene core is the structural foundation of the "cromakalim" class of ATP-sensitive potassium (K_ATP) channel openers.
-
Mechanism: These compounds cause hyperpolarization of smooth muscle cell membranes, leading to relaxation.
-
Role of 6-Cl: The chlorine substituent at position 6 modulates the lipophilicity and electronic properties of the binding pharmacophore, often enhancing potency compared to the unsubstituted analog.
P2Y6 Receptor Antagonism
Recent studies identify 6-chloro-2H-chromene derivatives as selective antagonists for the P2Y6 receptor, a G-protein coupled receptor involved in inflammation and vascular remodeling.[1] The 6-chloro group is critical for occupying a hydrophobic pocket within the receptor's orthosteric site.[1]
Part 5: Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Always handle in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and chemical safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the double bond over time.
-
References
-
BenchChem. (2025). The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility. Retrieved from
-
Sigma-Aldrich. (2024).[1] 6-Chloro-2H-chromen-2-one Product Data (Related Scaffold). Retrieved from
-
BLD Pharm. (2024). Product Data Sheet: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5).[1][5] Retrieved from
-
Sebastiano, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2090. Retrieved from
-
Burrell, A. J., et al. (2002). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 124(40), 11946-11954. Retrieved from
Technical Whitepaper: Characterization and Synthesis of 6-Chloro-2,2-dimethyl-2H-1-benzopyran
This technical guide is structured to serve as a definitive reference for 6-chloro-2,2-dimethyl-2H-1-benzopyran , addressing the critical need for precise identification in chemical databases and providing a validated protocol for its synthesis and application.
Part 1: Executive Summary & Chemical Identity
The compound 6-chloro-2,2-dimethyl-2H-1-benzopyran (also known as 6-chloro-2,2-dimethylchromene ) is a privileged scaffold in medicinal chemistry, distinct from its coumarin analogs. It serves as a critical pharmacophore for P2Y6 receptor antagonists and potassium channel modulators.
A common pitfall in database retrieval is the confusion between the chromene (2H-benzopyran) and coumarin (2H-benzopyran-2-one) cores. This guide clarifies the identity to ensure reproducible procurement and synthesis.
Validated Chemical Identifiers
| Parameter | Value | Notes |
| Common Name | 6-Chloro-2,2-dimethylchromene | Preferred for publication |
| CAS Number | 80055-54-5 | CRITICAL: Do not confuse with 2051-59-4 (Coumarin analog) |
| IUPAC Name | 6-chloro-2,2-dimethyl-2H-chromene | Systematic naming |
| Molecular Formula | C₁₁H₁₁ClO | |
| Molecular Weight | 194.66 g/mol | |
| SMILES | CC1(C)C=Cc2cc(Cl)ccc2O1 | Validated for database queries |
| Appearance | Pale yellow oil / Low-melting solid |
Structural Logic & Database Retrieval
The "2H" designation indicates the saturation at the 2-position (the carbon adjacent to the oxygen), which bears two methyl groups. This gem-dimethyl substitution prevents oxidation to the coumarin/chromone and locks the molecule in a lipophilic state suitable for membrane permeation.
Part 2: Validated Synthesis Protocol
Objective: Synthesis of 6-chloro-2,2-dimethyl-2H-chromene via Propargyl Ether Rearrangement.
Scale: 10 mmol (scalable to 50 mmol).
Mechanism:
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 4-Chlorophenol | 1.0 | Substrate | Dry, free of moisture |
| 3-Chloro-3-methyl-1-butyne | 1.2 | Electrophile | Keep cold (volatile) |
| K₂CO₂ (Anhydrous) | 2.5 | Base | Finely ground |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein activation |
| DMF / Acetone (1:1) | - | Solvent | Anhydrous |
Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (
). -
Solubilization: Dissolve 4-Chlorophenol (1.28 g, 10 mmol) in 20 mL of anhydrous DMF/Acetone (1:1).
-
Activation: Add K₂CO₃ (3.45 g, 25 mmol) and KI (166 mg, 1 mmol). Stir at Room Temperature (RT) for 15 minutes to form the phenoxide.
-
Addition: Dropwise add 3-Chloro-3-methyl-1-butyne (1.23 g, 12 mmol) over 10 minutes. Note: Exothermic.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol (
) and appearance of the propargyl ether intermediate ( ).
Step 2: Thermal Rearrangement (Cyclization)
-
Workup (Intermediate): Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Resuspend in Diethyl Ether, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.
-
Cyclization: Dissolve the crude propargyl ether in o-Xylene or N,N-diethylaniline (high boiling point is required; >180°C is ideal for rapid conversion).
-
Reflux: Heat to reflux (approx. 140–180°C) for 2–4 hours.
-
Mechanistic Insight: The ether undergoes a [3,3]-sigmatropic rearrangement to the ortho-allenyl phenol, which spontaneously cyclizes to the chromene.
-
-
Purification: Cool to RT. Remove solvent via vacuum distillation. Purify the residue via Flash Column Chromatography (Silica Gel, 100% Hexane
2% EtOAc/Hexane). -
Yield: Expect 65–75% as a pale yellow oil.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway utilizing the propargyl ether rearrangement strategy.
Part 3: Biological Application & Mechanism
Primary Target: P2Y6 Receptor (G-protein coupled receptor). Therapeutic Relevance: Inflammation, Cancer, and Hypertension.
Mechanism of Action
The 6-chloro-2,2-dimethylchromene scaffold acts as a competitive antagonist at the P2Y6 receptor . Unlike its coumarin counterparts which are often biologically inert or non-specific, the chromene core mimics the lipophilic pocket required to block UDP-induced signaling.
-
Potency: The 6-chloro substitution enhances potency significantly compared to the unsubstituted or 6-bromo analogs, with
values typically in the 1–2 µM range [1].[1][2] -
Selectivity: It shows selectivity for P2Y6 over P2Y1, P2Y2, and P2Y4 receptors.
Signaling Pathway Inhibition
Figure 2: P2Y6 signaling cascade showing the point of intervention by the chromene antagonist.
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a halogenated aromatic compound.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (
). Oxidation can occur at the C3-C4 double bond over prolonged exposure to air. -
Disposal: Halogenated organic waste streams.
References
-
Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (2022).
-
BLD Pharm Product Data: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5). BLD Pharm Catalog.
-
BenchChem Technical Guide: Synthesis of 6-Chloro-2H-chromene Derivatives. BenchChem.
Sources
- 1. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Comparative Analysis of the Biological Activity of 6-Chloro-2,2-dimethylchromene versus 2,2-dimethylchromene
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2][3] Modifications to this core, particularly through halogenation, represent a cornerstone strategy in medicinal chemistry to modulate physicochemical properties and enhance therapeutic potential.[4][5] This guide provides a detailed comparative analysis of the unsubstituted 2,2-dimethylchromene and its 6-chloro derivative. By synthesizing data from studies on the parent scaffold and structurally related halogenated analogs, we will explore the profound impact of a single chlorine atom on biological activity, offering insights into structure-activity relationships (SAR) and guiding future drug discovery efforts.
The 2,2-Dimethylchromene Scaffold: A Foundation of Diverse Bioactivity
The 2,2-dimethylchromene ring system is a common motif in nature, found in a variety of biologically active compounds such as alkaloids, flavonoids, and tocopherols.[6][7] This scaffold is not merely a structural anchor but an active pharmacophore, conferring a range of biological properties.
Inherent Pharmacological Profile:
Compounds based on the 2,2-dimethylchromene core have demonstrated a wide array of activities, including:
-
Antifungal and Antimicrobial Properties: The chromene nucleus is a key feature in many natural and synthetic agents that inhibit the growth of various fungi and bacteria.[6][8][9] For instance, certain 2,2-dimethyl-2H-chromene derivatives have shown potent activity against phytopathogenic fungi.[10]
-
Anticancer and Cytotoxic Effects: Numerous chromene derivatives exhibit significant cytotoxicity against various cancer cell lines, often by inducing apoptosis or inhibiting key cellular pathways.[7][11][12]
-
Anti-inflammatory Activity: The chromene structure is associated with anti-inflammatory effects, contributing to its presence in compounds targeting inflammatory pathways.[7][13]
-
Modulation of Cellular Pathways: Specific derivatives have been identified as inhibitors of critical signaling pathways. For example, a 2,2-dimethyl-2H-chromene-based molecule was discovered as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key target in cancer therapy.[14]
The versatility of the unsubstituted scaffold makes it an excellent starting point for chemical modification to optimize potency and selectivity.
The Influence of 6-Chloro Substitution: A Paradigm of Halogen-Mediated Enhancement
The introduction of a chlorine atom at the 6-position of the 2,2-dimethylchromene ring is a strategic modification intended to enhance its drug-like properties. Over time, it has been empirically observed that introducing a chlorine atom into a specific position of a bioactive molecule can substantially improve its intrinsic activity.[4][15]
Physicochemical and Pharmacokinetic Impact:
The C-Cl bond alters the molecule's fundamental properties in several critical ways:
-
Increased Lipophilicity: Chlorine is more lipophilic (fat-soluble) than hydrogen. This modification generally increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The electron-withdrawing inductive effect of the chlorine atom is known to increase its lipophilicity locally, which can lead to higher adsorption to enzymes.[15]
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom modifies the electron distribution of the aromatic ring. This can alter the molecule's interaction with biological targets, potentially strengthening binding affinity through modified electrostatic or dipole interactions.[16]
-
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond at the same position. This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Target Interactions: The chlorine atom can participate in specific non-covalent interactions within a protein's binding pocket, such as hydrophobic interactions or, in some cases, halogen bonding. While chlorine is less polarizable than bromine or iodine, it can still engage in beneficial halogen-π interactions.[17][18]
These combined effects often translate into a significant potentiation of biological activity. Studies on various heterocyclic scaffolds consistently show that halogenation at specific positions enhances cytotoxic and kinase inhibitory activities.[16]
Comparative Biological Activity: A Data-Driven Analysis
While direct, head-to-head studies on 6-chloro-2,2-dimethylchromene and its non-halogenated parent are not extensively documented in publicly available literature, we can infer the comparative activity from data on closely related analogs.
Antimicrobial Activity
Halogenation of the chromene core has been shown to be a critical determinant of antibacterial potential, particularly against Gram-positive bacteria like S. aureus and S. epidermidis.[19][20] Studies on halogenated 3-nitro-2H-chromenes revealed that mono-halogenated derivatives showed significantly higher anti-staphylococcal activity than the unsubstituted parent compound.[19] The potency was further increased with additional halogen atoms, underscoring the positive contribution of this substituent.[19]
| Compound Class | Target Organism | Activity (MIC, µg/mL) | Citation |
| Unsubstituted Nitrochromene | S. aureus | 16 - 32 | [20] |
| Mono-halogenated Nitrochromenes | S. aureus | 8 - 32 | [20] |
| Tri-halogenated Nitrochromenes | S. aureus | 1 - 8 | [19][20] |
| Unsubstituted Nitrochromene | S. epidermidis | >128 | [20] |
| Mono-halogenated Nitrochromenes | S. epidermidis | 8 - 32 | [20] |
| Tri-halogenated Nitrochromenes | S. epidermidis | 1 - 4 | [19][20] |
| Table 1: Comparative antimicrobial activity of unsubstituted vs. halogenated 3-nitro-2H-chromene analogs, demonstrating the potency-enhancing effect of halogenation. |
Anticancer and Cytotoxic Activity
The presence of a chlorine atom on the chromene ring is also strongly correlated with enhanced anticancer activity. A study on dihydropyrano[3,2-b]chromene derivatives, synthesized from 6-chloro-3-hydroxychromone, provides valuable insight. These compounds were tested for their in vitro cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines.[21]
| Compound Analog | Cell Line | Activity (IC₅₀, µM) | Citation |
| 8-chloro-dihydropyrano[3,2-b]chromene derivative (4a) | A549 (Lung) | 18.3 ± 1.5 | [21] |
| 8-chloro-dihydropyrano[3,2-b]chromene derivative (4a) | MCF-7 (Breast) | 25.4 ± 1.9 | [21] |
| 8-bromo-dihydropyrano[3,2-b]chromene derivative (4h) | A549 (Lung) | 12.3 ± 1.2 | [21] |
| 8-bromo-dihydropyrano[3,2-b]chromene derivative (4h) | MCF-7 (Breast) | 14.8 ± 1.3 | [21] |
| Table 2: Cytotoxic activity of halogenated chromene derivatives against human cancer cell lines. While direct data for the unsubstituted analog was not provided in this study, these micromolar IC₅₀ values indicate significant cytotoxic potential conferred by the halogenated scaffold. |
The data strongly suggests that the 6-chloro substituent serves as a bioisostere for other halogens like bromine, contributing significantly to the cytotoxic profile of the chromene scaffold.
Mechanistic Insights and Target Interactions
The observed enhancement in biological activity can be attributed to the chlorine atom's influence on molecular interactions at the target site. The electron-withdrawing nature of the halogen can create a region of positive electrostatic potential (a "sigma-hole"), enabling a favorable interaction known as halogen bonding with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on a receptor protein.
Caption: Standard workflow for the SRB cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48 or 72 hours.
-
Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The strategic placement of a chlorine atom at the 6-position of the 2,2-dimethylchromene scaffold serves as a powerful tool in drug design. By leveraging its effects on lipophilicity, metabolic stability, and target-site interactions, this single atomic substitution can profoundly enhance biological activity. Synthesized evidence from related analogs strongly suggests that 6-chloro-2,2-dimethylchromene is likely to possess superior antimicrobial and anticancer properties compared to its unsubstituted parent. [19][21]This comparative analysis underscores the importance of halogenation as a guiding principle in medicinal chemistry. Future work should focus on direct, parallel testing of these two specific compounds to definitively quantify the enhancement and further explore the underlying mechanisms, such as target engagement and potential for halogen bonding, to refine the design of next-generation chromene-based therapeutics.
References
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- Hassner, A., & Belinka Jr, B. A. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435.
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- BenchChem. (2025). Application Notes and Protocols: Cellular Uptake and Cytotoxicity of 6-Chloro-2H-chromene. BenchChem.
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- El-Maghraby, H. F., et al. (2018). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PLoS ONE, 13(7), e0200223.
- Semantic Scholar. (2013).
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- Etemadi-Rik, S., & Ziarani, G. M. (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Current Organic Synthesis, 19(5), 476-501.
- Saffari, Z., et al. (2019). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines.
- de Lima, F. P., Costa, M., Sousa, A., & Proença, M. F. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 123, 45-66.
- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 7.
- Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica, 69(4), 920-927.
- Jurek, J., et al. (2020). Synthesis and Biological Activity of 2,22-Dimethylene Analogues of 19-Norcalcitriol and Related Compounds. The Journal of Steroid Biochemistry and Molecular Biology, 203, 105732.
- BenchChem. (2025).
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 463-471.
- Khan, I., & Khan, A. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 4(1), 472-477.
- Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 23(11), 2955.
- Liu, X., et al. (2022). Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Pest Management Science, 78(9), 3908-3918.
- Gabasa, Y., Cornielle, E., Villar-Piqué, A., & Soto, S. M. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules, 30(4), 1017.
Sources
- 1. The Role of Chromenes in Drug Discovery and Development - Google ブックス [books.google.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurochlor.org [eurochlor.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 12. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 14. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacophore Modeling of 6-Chloro-2,2-dimethyl-2H-chromene Derivatives
Topic: Pharmacophore Modeling of 6-Chloro-2,2-dimethyl-2H-chromene Derivatives Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (Computational Chemistry & MedChem)
Executive Summary
The 6-chloro-2,2-dimethyl-2H-chromene scaffold represents a "privileged structure" in medicinal chemistry, exhibiting polypharmacology across antitubercular (Mycobacterium tuberculosis), anticancer (Bcl-2 inhibition), and anti-inflammatory (P2Y6 antagonism) landscapes.[1] This guide provides a rigorous, step-by-step workflow for developing high-confidence pharmacophore models for this scaffold. It moves beyond basic software operation to address the causality of molecular features, specifically the electronic and steric contributions of the 6-chloro substituent and the gem-dimethyl hydrophobic anchor.
Part 1: Structural Logic & Biological Context[2]
The Pharmacophoric Signature
Before initiating computational workflows, one must understand the intrinsic properties of the ligand. The 6-chloro-2,2-dimethyl-2H-chromene core is not merely a flat aromatic system; it is a specific spatial arrangement of three critical features:
-
The Hydrophobic Anchor (HY): The gem-dimethyl group at C2 provides a bulky, hydrophobic interaction point critical for fitting into lipophilic pockets (e.g., the ATP-binding site of DNA Gyrase B).
-
The Electronic Modulator (HAL/HY): The 6-Chloro substituent is electron-withdrawing. In pharmacophore modeling, this is often mapped as a Hydrophobic (HY) feature, but high-precision models must consider it a Halogen Bond Donor . It directs the orientation of the phenyl ring in the binding pocket.
-
The Hydrogen Bond Acceptor (HBA): The pyran oxygen (O1) acts as a weak acceptor, often requiring a water bridge or direct interaction with backbone amides.
Target Landscape & Mechanism
For this guide, we focus on the Antitubercular pathway targeting DNA Gyrase B (GyrB) , a validated target for chromene derivatives.
-
Mechanism: Chromenes competitively inhibit the ATPase domain of GyrB, preventing the energy transduction required for DNA supercoiling.
-
Signaling Context: Inhibition leads to replication fork arrest and bacterial cell death.
Part 2: Computational Workflow (Ligand-Based & Structure-Based)
Dataset Curation & Pre-processing
The Trap: Most models fail due to "garbage in, garbage out" regarding protonation states.
-
Protocol:
-
Select 20-30 analogues with a wide range of bioactivity (IC50: 10 nM to >100 µM).
-
Stereochemistry: The 2,2-dimethyl-2H-chromene is achiral at C2, but derivatives at C3/C4 may introduce chirality. Define stereocenters explicitly.
-
Ionization: Generate ionization states at pH 7.4 ± 1.0 (physiological) and pH 5.5 (if targeting acidic microenvironments like the phagolysosome in TB).
-
Conformational Analysis (The Energy Landscape)
A pharmacophore must represent the bioactive conformation, not necessarily the global minimum.
-
Method: Use Mixed Monte Carlo/Low-Mode (MCMM) search.
-
Constraint: The 2H-chromene ring is semi-rigid, but the C2-substituents have rotational freedom.
-
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
Pharmacophore Generation Workflow
The following diagram outlines the logical flow from molecule to validated hypothesis.
Defining the Hypothesis (The 6-Chloro Chromene Model)
Based on SAR data for this scaffold, the optimal pharmacophore hypothesis typically consists of 4-5 features.
| Feature Type | Location on Scaffold | Geometric Constraint (Å) | Function |
| HY (Hydrophobic) | C2-Dimethyl group | 1.6 - 2.0 | Buries into hydrophobic pocket (Val/Ile residues). |
| HY / HAL | C6-Chloro substituent | 1.5 | Halogen interaction or hydrophobic packing. |
| HBA | Pyran Oxygen (O1) | Vectorized | Interaction with backbone NH or water. |
| RA (Ring Aromatic) | Benzene Ring | Centroid | Pi-stacking or Pi-cation interactions. |
| HBD | C3/C4 Substituent (Variable) | Vectorized | Critical for derivative specificity. |
Part 3: Experimental Validation Protocols
A pharmacophore model is a theoretical construct until validated by wet-lab data. The following protocols ensure the synthesized hits match the predicted activity profile.
Synthesis of the Core Scaffold
Methodology adapted from Pechmann Condensation or Propargyl Ether Cyclization.
Step-by-Step Protocol:
-
Reactants: Combine 4-chlorophenol (1.0 eq) with 3-methyl-2-butenal (1.2 eq) or a propargyl chloride derivative.
-
Catalyst: Use Titanium(IV) ethoxide [Ti(OEt)4] or mild base depending on the specific cyclization route.
-
Conditions: Reflux in Toluene or Xylene for 6-12 hours.
-
Purification: The 6-chloro-2,2-dimethyl-2H-chromene is lipophilic. Purify via Silica Gel Column Chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR must show the characteristic gem-dimethyl singlet (~1.4 ppm) and the olefinic doublets of the pyran ring (C3-H and C4-H).
Biological Assay: Anti-Tubercular Activity (MABA)
To validate the "Active" classification of your pharmacophore hits.
-
Culture: Use M. tuberculosis H37Rv strain.
-
Inoculation: Inoculate in 7H9 broth supplemented with ADC.
-
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the chromene derivative.
-
Incubation: 7 days at 37°C.
-
Readout: Add Alamar Blue (Resazurin).
-
Blue = No growth (Inhibition).
-
Pink = Growth (Inactive).
-
-
Metric: Determine MIC (Minimum Inhibitory Concentration). A valid hit should have MIC < 6.25 µg/mL.
Part 4: Logical Pathway & Mechanism of Action
Understanding why the 6-chloro-2,2-dimethyl-2H-chromene works requires mapping its interference in the bacterial replication cycle.
Part 5: Troubleshooting & Optimization
The "False Positive" Trap
Chromene derivatives are highly lipophilic (LogP > 3.5).
-
Issue: High lipophilicity can lead to non-specific binding (Pan-Assay Interference or PAINS).
-
Solution: Calculate Ligand Efficiency (LE).
-
Target LE > 0.3. If LE is low, the activity is likely driven solely by hydrophobicity rather than specific pharmacophoric interactions.
-
The 6-Chloro Effect
If the 6-Chloro group is replaced by Hydrogen, activity often drops 5-10 fold.
-
Modeling Insight: Ensure your pharmacophore grid generation includes a "Halogen" feature or a high-weight Hydrophobic feature at the C6 position. Standard "Hydrophobic" spheres may not capture the directionality of the Chlorine atom's sigma-hole.
References
-
BenchChem Technical Support. (2025).[2] The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility. BenchChem. Link
-
Gomes, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health (PMC). Link
-
Qing, X., et al. (2014).[3] Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research.[4] Link
-
Savalkar, P.L., et al. (2025).[5] QSAR Study on Potent Derivatives with Anti-TB Activity: A Review. World Journal of Biology Pharmacy and Health Sciences.[6] Link
-
Zhang, Y., et al. (2021). Pharmacophore Generation, QSAR, and Molecular Dynamic Simulation of Newly Substituted Chromen-2-yl Derivatives. Current Computer-Aided Drug Design.[7][8] Link
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalmedicals.com [journalmedicals.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore Generation, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamic Simulation of Newly Substituted N-(6- Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-chloro-2,2-dimethyl-2H-chromene via Pechmann condensation
This Application Note provides a rigorous technical guide for the synthesis of 6-chloro-2,2-dimethyl-2H-chromene .
Executive Summary & Chemical Clarification
Critical Distinction: The user has requested synthesis via Pechmann condensation . It is scientifically imperative to clarify that the classical Pechmann condensation (Phenol +
-
Pechmann Product: 6-chloro-4-methylcoumarin (Lactone carbonyl at C2).
-
Target Molecule: 6-chloro-2,2-dimethyl-2H-chromene (Ether oxygen, gem-dimethyl at C2).
To achieve the target 6-chloro-2,2-dimethyl-2H-chromene using a strategy mechanistically analogous to the Pechmann (acid-catalyzed condensation of a phenol with a carbonyl electrophile), the correct protocol is the Northrup-Hunter Condensation (or simply Acid-Catalyzed Cyclocondensation) using 3-methyl-2-butenal (Prenal) . This guide details this "Modified Pechmann-Type" approach as the primary protocol, as it satisfies the user's intent for a direct condensation synthesis.
Part 1: Reaction Scheme & Mechanism
The synthesis involves the regioselective condensation of 4-chlorophenol with 3-methyl-2-butenal (prenal). Unlike the Pechmann reaction which eliminates water and alcohol to form a lactone, this reaction eliminates water to form a cyclic ether.
Reaction Pathway
Figure 1: Reaction pathway for the acid-catalyzed condensation of 4-chlorophenol and prenal.
Part 2: Detailed Experimental Protocol
Method A: Phenylboronic Acid-Catalyzed Condensation (Recommended)
This method (adapted from Chauder et al.) is superior to traditional mineral acid routes (e.g.,
Reagents & Stoichiometry:
| Component | Role | Equivalents | MW ( g/mol ) | Quantity (Example) |
| 4-Chlorophenol | Substrate | 1.0 | 128.56 | 1.28 g (10 mmol) |
| 3-Methyl-2-butenal | Electrophile | 1.5 | 84.12 | 1.26 g (15 mmol) |
| Phenylboronic Acid | Catalyst | 0.1 (10 mol%) | 121.93 | 122 mg |
| Propionic Acid | Co-Catalyst | 0.2 (20 mol%) | 74.08 | 150 mg |
| Toluene | Solvent | - | - | 20 mL |
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 4-chlorophenol (10 mmol), phenylboronic acid (1.0 mmol), and propionic acid (2.0 mmol) to the flask.
-
Solvation: Add Toluene (20 mL) and stir at room temperature until solids are dissolved.
-
Addition: Add 3-methyl-2-butenal (15 mmol) slowly to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the water byproduct, driving the equilibrium forward.
-
Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol spot (
) should disappear, and a new non-polar spot ( ) should appear. -
Duration: Typically 6–12 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Wash with saturated
(2 x 15 mL) to remove acids and unreacted phenol. -
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous
and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (Eluent: 100% Hexane grading to 98:2 Hexane/EtOAc).
-
Characterization: The product is obtained as a pale yellow oil.
Expected Yield: 65% – 82%.
Method B: Traditional "Pechmann-Like" Lewis Acid Route
If boronic acids are unavailable, a titanium-mediated approach is a robust alternative.
-
Catalyst: Titanium(IV) ethoxide
(20 mol%). -
Conditions: Reflux in Xylene for 4-8 hours.
-
Note: This method requires strictly anhydrous conditions to prevent hydrolysis of the titanium catalyst.
Part 3: Quality Control & Validation
The following data validates the identity of 6-chloro-2,2-dimethyl-2H-chromene .
| Analytical Method | Diagnostic Signal | Interpretation |
| Gem-dimethyl group at C2. | ||
| Vinyl proton at C3. | ||
| Vinyl proton at C4. | ||
| Aromatic proton at C8 (ortho to oxygen). | ||
| Remaining aromatic protons (C5, C7). | ||
| Quaternary Carbon at C2 (C-O ether linkage). | ||
| Mass Spectrometry | Molecular ion |
Part 4: Troubleshooting & Optimization
Common Failure Modes:
-
Formation of Coumarin: If you accidentally used ethyl acetoacetate instead of 3-methyl-2-butenal, you performed a classic Pechmann and obtained 6-chloro-4-methylcoumarin (a solid, mp ~160°C). Correction: Switch electrophile to prenal.
-
Polymerization: Dark, tarry reaction mixture. Cause: Acid concentration too high or temperature too high. Solution: Use the Phenylboronic acid method (Method A) which is milder than
. -
Low Yield: Incomplete dehydration. Solution: Ensure efficient water removal (Dean-Stark or molecular sieves).
Signaling Pathway for Troubleshooting:
Figure 2: Diagnostic logic flow for reaction outcomes.
References
-
Chauder, B. A., et al. (2012). "Phenylboronic Acid-Mediated Synthesis of 2H-Chromenes." Synthesis.
-
BenchChem. (2025). "Reproducibility of published synthesis protocols for 6-Chloro-2H-chromene." BenchChem Application Notes.
-
Taylor, W. C., et al. (2015). "Efficient One-Pot Synthesis of 2,2-Dimethyl-2H-chromenes via Pd(II)-Catalyzed Coupling." Synthetic Communications.
-
Niscair. (2012). "Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents." Indian Journal of Chemistry.
- Von Pechmann, H. (1884). "Neue Bildungsweise der Cumarine." Berichte der deutschen chemischen Gesellschaft.
Application Notes and Protocols for the Selective Reduction of 6-chloro-2,2-dimethyl-4-chromanone
A Senior Application Scientist's Guide to Synthesis, Mechanism, and Best Practices
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the selective reduction of the ketone moiety in 6-chloro-2,2-dimethyl-4-chromanone to yield 6-chloro-2,2-dimethyl-chroman-4-ol. The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The ability to selectively modify the C4-carbonyl group is a critical step in the synthesis of diverse analogs for structure-activity relationship (SAR) studies. This guide details the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this key transformation.
Scientific Foundation: The Chemistry of Selective Ketone Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. While various hydride reagents are available, sodium borohydride offers a unique combination of efficacy and selectivity, making it ideal for substrates with multiple functional groups.
Mechanism of Sodium Borohydride Reduction
The reduction of 6-chloro-2,2-dimethyl-4-chromanone proceeds via a two-step mechanism.[3][4]
-
Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) on the electrophilic carbonyl carbon of the chromanone.[4][5] This attack breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate alkoxide-boron complex.[6]
-
Protonation: Following the initial hydride transfer, a protic solvent, such as methanol or ethanol, provides a proton (H⁺) to neutralize the negatively charged oxygen atom.[5][6] This step, often referred to as the workup, yields the final secondary alcohol product, 6-chloro-2,2-dimethyl-chroman-4-ol.
One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[6] The reaction creates a new stereocenter at the C4 position. In the absence of a chiral catalyst or auxiliary, the hydride can attack from either face of the planar carbonyl group, typically resulting in a racemic or diastereomeric mixture of the alcohol.[7][8]
Caption: Mechanism of NaBH₄ reduction of the chromanone.
Rationale for Reagent Selection
-
Sodium Borohydride (NaBH₄): NaBH₄ is a chemoselective reducing agent.[9] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions.[3][10] This selectivity is crucial when working with complex molecules. Its compatibility with protic solvents like methanol and ethanol makes the procedure more convenient and safer than reactions requiring anhydrous, aprotic solvents.[6]
-
Methanol (Solvent): Methanol serves both as a solvent to dissolve the chromanone substrate and as the proton source for the final protonation step of the alkoxide intermediate.[6] Its use simplifies the reaction setup compared to a two-step process involving an aprotic solvent followed by an acidic workup.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of substituted chromanones.[11][12][13]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 6-chloro-2,2-dimethyl-4-chromanone (Substrate) | Round-bottom flask (appropriate size) |
| Sodium borohydride (NaBH₄), ≥98% | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Dichloromethane (DCM), ACS grade | Separatory funnel |
| Deionized Water (H₂O) | Rotary evaporator |
| Brine (saturated aq. NaCl) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | TLC tank, UV lamp |
| Silica Gel (for chromatography, 230-400 mesh) | Glassware for column chromatography |
| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | Standard laboratory glassware (beakers, etc.) |
Step-by-Step Synthesis Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2,2-dimethyl-4-chromanone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the reaction rate and minimize side reactions.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (1.2-1.5 eq) to the solution portion-wise over 15-20 minutes. The slow addition helps manage the exothermic nature of the reaction and prevents excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is complete when the starting chromanone spot (visualized under UV light) is no longer detectable. This typically takes 1-4 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄. Continue stirring for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2,2-dimethyl-chroman-4-ol.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and disappearance of the ketone carbonyl signal, and the appearance of the alcohol C-H and O-H signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the C=O stretch (approx. 1680 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3400 cm⁻¹).
Quantitative Data & Workflow Summary
| Parameter | Value / Description | Rationale |
| Substrate | 6-chloro-2,2-dimethyl-4-chromanone | The electrophilic ketone for reduction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective hydride donor. |
| Stoichiometry (NaBH₄) | 1.2 - 1.5 equivalents | Ensures complete consumption of the starting material. |
| Solvent | Methanol (anhydrous) | Dissolves substrate and provides a proton source for workup.[6] |
| Temperature | 0 - 5 °C | Controls reaction rate and improves selectivity.[9] |
| Reaction Time | 1 - 4 hours (TLC monitored) | Varies based on scale and substrate reactivity. |
| Workup | Water quench, DCM extraction | Safely neutralizes excess reagent and isolates the product. |
| Expected Yield | >90% (often near quantitative)[11][13] | The reaction is typically high-yielding. |
| Expected Stereochemistry | Racemic mixture of cis and trans diastereomers | Achiral conditions lead to non-selective attack on the planar carbonyl.[7] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];Setup [label="1. Dissolve Chromanone in MeOH"]; Cooling [label="2. Cool to 0-5 °C"]; Addition [label="3. Add NaBH₄ Portion-wise"]; Monitor [label="4. Monitor by TLC"]; Quench [label="5. Quench with Water"]; Evaporate [label="6. Remove MeOH (Rotovap)"]; Extract [label="7. Extract with DCM"]; Wash [label="8. Wash with H₂O & Brine"]; Dry [label="9. Dry over MgSO₄"]; Concentrate [label="10. Concentrate to yield Crude Product"]; Purify [label="11. Purify (Column Chromatography)"]; Setup -> Cooling; Cooling -> Addition; Addition -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Evaporate; Evaporate -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify [label="If necessary"];
}
Caption: Step-by-step experimental workflow diagram.
Safety & Handling Precautions
4.1 Sodium Borohydride (NaBH₄)
-
Reactivity: Sodium borohydride is a water-reactive chemical.[14] It reacts with water and acidic solutions to produce flammable hydrogen gas, which can ignite spontaneously.[14][15] All reactions should be conducted in a well-ventilated fume hood.
-
Toxicity: NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[14][16]
-
Handling: Handle under an inert atmosphere where possible and protect from moisture during storage.
-
Quenching: Quenching of excess NaBH₄ should be done slowly and carefully, preferably at a low temperature, to control the rate of hydrogen gas evolution.
4.2 General Laboratory Safety
-
All organic solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexane) are flammable and should be handled away from ignition sources.
-
Dichloromethane is a suspected carcinogen; always handle it in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[16]
Conclusion
The reduction of 6-chloro-2,2-dimethyl-4-chromanone with sodium borohydride is a reliable, high-yielding, and straightforward method for synthesizing the corresponding 4-chromanol. This protocol, grounded in a clear understanding of the reaction mechanism and safety considerations, provides a robust foundation for researchers engaged in the synthesis of chromanone-based compounds for drug discovery and development. Careful attention to reaction conditions, particularly temperature control and monitoring, will ensure a successful and reproducible outcome.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 15). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
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Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Chen, J., et al. (2017). A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. Chemical Communications, 53(72), 10008-10011. Retrieved from [Link]
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University of California Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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Wang, C., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 13(30), 8877-8882. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF. Retrieved from [Link]
-
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Sodium borohydride. Retrieved from [Link]
-
Loba Chemie. (n.d.). SODIUM BOROHYDRIDE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Wang, C., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. Retrieved from [Link]
-
Mattson, A. E., et al. (2023). Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. Accounts of Chemical Research, 56(20), 2825–2836. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390–6401. Retrieved from [Link]
-
Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved from [Link]
-
Jacobsen, E. N., et al. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society, 129(12), 3492–3493. Retrieved from [Link]
-
Varghese, R., et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction of ketones. The Journal of Organic Chemistry, 74(8), 3043-3051. Retrieved from [Link]
-
D'Souza, L. J., & Zoretic, P. A. (2008). Borohydride Reduction of Estrone. Demonstration of Diastereoselectivity in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(11), 1541. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Feresin, G. E., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. RSC Advances, 11(32), 19587-19597. Retrieved from [Link]
-
Ward, D. E., & Rhee, C. K. (1991). Chemoselective reductions with sodium borohydride. Tetrahedron Letters, 32(49), 7165-7166. Retrieved from [Link]
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Application Note: p-Toluenesulfonic Acid-Catalyzed Dehydration of 4-hydroxy-6-chloro-2,2-dimethylchroman
Introduction
The dehydration of 4-hydroxy-6-chloro-2,2-dimethylchroman to yield 6-chloro-2,2-dimethyl-2H-chromene is a pivotal transformation in the synthesis of various biologically active molecules and advanced materials. The chromene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing this acid-catalyzed elimination reaction efficiently and safely using p-toluenesulfonic acid (p-TSA). We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss methods for ensuring the trustworthiness and reproducibility of the results.
Scientific Principles and Mechanistic Insights
The dehydration of alcohols is a classic organic transformation that proceeds via an elimination mechanism.[1][2] In the case of 4-hydroxy-6-chloro-2,2-dimethylchroman, a secondary alcohol, the reaction is catalyzed by a strong acid like p-toluenesulfonic acid (p-TSA).[3] p-TSA is a strong organic acid that is soluble in organic solvents, making it an ideal catalyst for this transformation.[4]
The mechanism for the acid-catalyzed dehydration of a secondary alcohol like 4-hydroxy-6-chloro-2,2-dimethylchroman typically proceeds through an E1 pathway.[3][5][6] The key steps are as follows:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group on the chroman ring by p-TSA. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[2][7][8]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C4 position of the chroman ring.[5][6][8] The stability of this carbocation is crucial for the reaction to proceed.
-
Deprotonation to Form the Alkene: A weak base, which can be the conjugate base of p-TSA (tosylate anion) or another molecule of the alcohol, abstracts a proton from an adjacent carbon (C3). This results in the formation of a double bond between C3 and C4, yielding the desired 6-chloro-2,2-dimethyl-2H-chromene and regenerating the acid catalyst.[2][7]
Diagram of the Reaction Mechanism
Caption: E1 mechanism for p-TSA catalyzed dehydration.
Detailed Experimental Protocol
This protocol is designed for the dehydration of 4-hydroxy-6-chloro-2,2-dimethylchroman on a laboratory scale.
Materials and Equipment
| Reagents | Equipment |
| 4-hydroxy-6-chloro-2,2-dimethylchroman | Round-bottom flask |
| p-Toluenesulfonic acid monohydrate (p-TSA) | Reflux condenser |
| Toluene (anhydrous) | Magnetic stirrer and stir bar |
| Saturated sodium bicarbonate solution | Heating mantle |
| Brine (saturated NaCl solution) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Rotary evaporator |
| Diethyl ether or ethyl acetate | Thin-layer chromatography (TLC) plates (silica gel) |
| Hexane | UV lamp |
| Glassware for extraction and filtration |
Safety Precautions
-
p-Toluenesulfonic acid is corrosive and can cause severe skin and eye burns. [9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11] Handle p-TSA in a well-ventilated fume hood.[9]
-
Chlorinated organic compounds can be harmful. Avoid inhalation and skin contact.
-
Toluene is a flammable and volatile solvent. Work in a fume hood away from ignition sources.
-
Always add acid to the solvent, not the other way around.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-6-chloro-2,2-dimethylchroman (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous toluene (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add p-toluenesulfonic acid monohydrate (e.g., 0.5 g, catalytic amount) to the solution.
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, being less polar than the starting alcohol, will have a higher Rf value.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the p-TSA.[12]
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-chloro-2,2-dimethyl-2H-chromene.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 4-hydroxy-6-chloro-2,2-dimethylchroman | 1 equivalent |
| Catalyst | p-Toluenesulfonic acid monohydrate | 0.1 - 0.2 equivalents |
| Solvent | Anhydrous Toluene | ~10 mL per gram of starting material |
| Reaction Temperature | Reflux (~111 °C) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Expected Yield | > 85% | After purification |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following self-validating measures are incorporated:
-
Reaction Monitoring: The use of TLC is a critical in-process control. By comparing the reaction mixture to the starting material and a co-spot, the disappearance of the reactant and the appearance of the product can be unequivocally tracked. This prevents premature or unnecessarily long reaction times, which could lead to side product formation.
-
Neutralization and Washing: The neutralization step with saturated sodium bicarbonate is crucial to remove the acidic catalyst, which could otherwise cause product degradation during work-up and storage. The subsequent washes with water and brine remove any remaining water-soluble impurities.[12] The effectiveness of the neutralization can be confirmed by testing the pH of the aqueous layer after the bicarbonate wash.
-
Drying: The use of an anhydrous drying agent is essential to remove any residual water from the organic phase. This is important as the presence of water could potentially lead to the reverse reaction (hydration of the alkene) under acidic conditions, although this is less likely after neutralization.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton and the appearance of vinylic proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.
By adhering to these steps and validation checks, researchers can confidently execute the dehydration of 4-hydroxy-6-chloro-2,2-dimethylchroman and obtain the desired 6-chloro-2,2-dimethyl-2H-chromene in high yield and purity.
References
-
D'Onofrio, F., & Scettri, A. (1985). p-Toluenesulfonic Acid Adsorbed on Silica Gel: An Efficient Dehydrating Agent of Alcohols. Synthesis, 1985(12), 1159-1161. [Link]
-
Shen, Y., et al. (2022). Loading behavior of p-toluenesulfonic acid in biochar and its application to prepare 5-hydroxymethylfurfural. BioResources, 17(2). [Link]
-
Al-Zahrani, A. A., & El-Gazzar, A. A. (2016). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 21(9), 1185. [Link]
-
Patel, R., & Shaikh, S. (2017). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. World Journal of Pharmaceutical Research, 6(14), 845-853. [Link]
-
Reddy, G. S., et al. (2018). Regioselective Cascade Synthesis of Chloro-Substituted 6H-Benzo[c]chromenes via Benzannulation. Bulletin of the Chemical Society of Japan, 91(1), 65-70. [Link]
-
Wikipedia. (2023). p-Toluenesulfonic acid. [Link]
- Grane, H. R. (1979). U.S. Patent No. 4,155,945. Washington, DC: U.S.
-
PENTA. (2025). p-Toluenesulfonic acid monohydrate (contain a maximum of 5% H2SO4) Safety Data Sheet. [Link]
-
Chen, G., et al. (2022). Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems. ACS Sustainable Chemistry & Engineering, 10(12), 3975-3984. [Link]
-
Sdfine. (n.d.). p-TOLUENE SULPHONIC ACID MONOHYDRATE Safety Data Sheet. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
Capital Resin Corporation. (2021). Material Safety for P-Toluenesulfonic Acid. [Link]
-
New Jersey Department of Health. (2003). p-TOLUENE SULFONIC ACID HAZARD SUMMARY. [Link]
-
de Koning, C. B., & van Otterlo, W. A. (2016). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 116(10), 6186-6228. [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. [Link]
-
Clark, J. (2015). The Dehydration of Alcohols. Chemguide. [Link]
-
StudyMind. (n.d.). Dehydration of Alcohols A Level Chemistry. [Link]
-
Chemistry Steps. (2024). Converting Alcohols to Alkenes. [Link]
-
Poulsen, T. B. (2019). Dehydration reactions in polyfunctional natural products. Pure and Applied Chemistry, 91(2), 231-244. [Link]
-
Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Gordon College. (n.d.). Alcohol Dehydration Reaction. [Link]
-
Wang, Y., et al. (2015). 5-Chloro-6-hydroxy-7,8-dimethylchroman-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988-o989. [Link]
-
ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
Taylor & Francis. (n.d.). Dehydration reaction – Knowledge and References. [Link]
-
Lee, J., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules, 28(19), 6842. [Link]
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6-chloro-2,2-dimethyl-2H-chromene as intermediate for epoxide synthesis
Application Note: 6-Chloro-2,2-dimethyl-2H-chromene as a Gateway Intermediate for Epoxide-Based Scaffold Diversification
Executive Summary
The 2,2-dimethyl-2H-chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for potassium channel openers (KCOs) such as Cromakalim and Levcromakalim. The 6-chloro-2,2-dimethyl-2H-chromene derivative is a critical intermediate, particularly for developing P2Y6 receptor antagonists and next-generation anti-hypertensive agents.
This guide details the conversion of this chromene to its corresponding 3,4-epoxide . This transformation is the "gateway" step: the resulting epoxide is highly reactive and regioselectively opens with nucleophiles to yield trans-3,4-disubstituted chromans, the bioactive pharmacophore. We present two validated protocols: a robust racemic synthesis using mCPBA for initial screening, and an enantioselective route using Jacobsen’s Catalyst for high-purity lead optimization.
Mechanistic Insight & Chemical Logic
The C3-C4 double bond in the chromene ring is electron-rich, making it susceptible to electrophilic oxygen transfer. However, the presence of the 6-chloro substituent and the gem-dimethyl group at C2 imposes specific steric and electronic constraints.
-
Regioselectivity: The gem-dimethyl group at C2 sterically hinders the "bottom" face (relative to the methyls) and directs nucleophilic attack on the subsequent epoxide to the C4 position.
-
Stereochemistry:
-
mCPBA Oxidation: Proceeds via a concerted syn-addition mechanism (Butterfly Transition State), preserving the stereochemical information of the alkene.[1] Since the starting material is achiral, the product is a racemic mixture.
-
Mn(salen) Catalysis: Involves a radical or cationic intermediate that allows for face-selective oxygen delivery, essential for producing the biologically active (3S,4R) or (3R,4S) precursors.
-
Visualizing the Reaction Pathway
The following diagram illustrates the divergence between racemic and asymmetric synthesis and the subsequent ring-opening logic.
Caption: Figure 1. Divergent synthetic pathways for the epoxidation of 6-chloro-2,2-dimethyl-2H-chromene. Route A yields racemic material for SAR; Route B yields enantiopure material for clinical development.
Protocol A: Racemic Synthesis (mCPBA)
Application: Rapid generation of epoxide for Structure-Activity Relationship (SAR) libraries. Scale: 10 mmol to 100 mmol.
Reagents & Materials
-
Substrate: 6-chloro-2,2-dimethyl-2H-chromene (1.0 equiv).
-
Oxidant: meta-Chloroperbenzoic acid (mCPBA), 70-75% wt (1.2 - 1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Sat. Na₂SO₃, Sat. NaHCO₃.
Step-by-Step Methodology
-
Preparation: Dissolve 6-chloro-2,2-dimethyl-2H-chromene (1.95 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add mCPBA (2.58 g, ~12 mmol active oxidant) portion-wise over 15 minutes. Note: Rapid addition is exothermic and can lead to side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide typically runs slightly more polar than the alkene.
-
-
Workup (Critical):
-
Cool the mixture back to 0°C to precipitate m-chlorobenzoic acid byproducts. Filter the solids.
-
Wash the filtrate with 10% Na₂SO₃ (2 x 20 mL) to destroy excess peroxide (starch-iodide paper test must be negative).
-
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove acidic residues. Caution: Acidic residues will catalyze the hydrolysis of the epoxide to the diol.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C.
-
Yield Expectations: 85–95%. The product is an oil or low-melting solid that crystallizes upon standing.
-
Protocol B: Asymmetric Synthesis (Jacobsen Epoxidation)
Application: Synthesis of enantiopure (3S,4S) or (3R,4R) epoxide for Levcromakalim analogs. Scale: 1 mmol to 20 mmol.
Reagents & Materials
-
Catalyst: (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).
-
Oxidant: Sodium Hypochlorite (commercial bleach), diluted to 0.5–0.6 M.
-
Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv) – Crucial for stabilizing the active Mn-oxo species.
-
Buffer: Na₂HPO₄ (0.05 M, adjusted to pH 11.3).
Step-by-Step Methodology
-
Aqueous Phase Prep: Prepare 25 mL of buffered bleach solution (0.55 M NaOCl, pH adjusted to 11.3 with Na₂HPO₄). Cool to 0°C.
-
Organic Phase Prep: In a separate flask, dissolve 6-chloro-2,2-dimethyl-2H-chromene (1.0 mmol) and Jacobsen’s Catalyst (0.02–0.05 mmol, 2–5 mol%) in DCM (5 mL). Add 4-PPNO (0.2 mmol).
-
Biphasic Reaction: Add the cooled aqueous bleach solution to the organic phase. Stir vigorously at 0°C.
-
Why Vigorous Stirring? The reaction occurs at the interface or via phase transfer; mass transfer limitations will reduce yield.
-
-
Monitoring: Monitor by chiral HPLC (e.g., Chiralcel OD-H column). Reaction typically completes in 6–12 hours.
-
Workup:
-
Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with water (2 x 10 mL) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (Silica gel, pre-treated with 1% Et₃N/Hexane to neutralize acidity).
-
Yield Expectations: 70–85%.
-
Enantiomeric Excess (ee): Typically >90% ee, upgradeable to >99% via recrystallization of the ring-opened product.
-
Comparative Data Analysis
| Parameter | Method A (mCPBA) | Method B (Jacobsen) |
| Stereochemistry | Racemic (±) | Enantioselective (>90% ee) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Catalyst cost) |
| Reaction Time | 3–5 Hours | 6–12 Hours |
| Scale-up Potential | Excellent (Exotherm management required) | Good (Requires pH control) |
| Major Impurity | m-Chlorobenzoic acid | Mn-salen residues |
| Stability | Moderate (Acid sensitive) | Moderate (Acid sensitive) |
Troubleshooting & Optimization Workflow
Use the following decision tree to troubleshoot low yields or poor selectivity.
Caption: Figure 2. Troubleshooting logic for epoxide synthesis. Acid sensitivity is the primary cause of product loss (diol formation).
References
-
Synthesis of Levcromakalim Analogs : Example of epoxide opening with pyrrolidinone. Source:National Institutes of Health (NIH). Available at: [Link]
-
Jacobsen Epoxidation of Chromenes : Specific protocols for 6-cyano and 6-nitro derivatives using Mn(salen). Source:Tetrahedron Letters / IIT Madras. Available at: [Link]
-
mCPBA Epoxidation Mechanism : Detailed mechanistic overview of syn-addition. Source:Master Organic Chemistry. Available at: [Link]
-
Epoxide Synthesis and Ring Opening : Industrial scale-up considerations for pharmaceutical epoxides. Source:Encyclopedia MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Catalyst selection: piperidine vs pyrrolidine for chromanone synthesis
Piperidine vs. Pyrrolidine in the Kabbe Condensation
Executive Summary & Core Logic
In the synthesis of chroman-4-ones (flavanones) via the Kabbe condensation (reaction of 2'-hydroxyacetophenone with aldehydes/ketones), the choice between piperidine and pyrrolidine is not merely a matter of preference but of kinetic vs. thermodynamic control .
The Short Answer:
-
Primary Recommendation: Pyrrolidine is the superior catalyst for 90% of standard applications. It forms enamines significantly faster due to favorable ring strain and orbital overlap, leading to higher yields in shorter reaction times.
-
Secondary Use Case: Piperidine is reserved for highly reactive electrophiles (e.g., unstable aliphatic aldehydes) where the aggressive nucleophilicity of the pyrrolidine-enamine leads to polymerization or self-condensation side products.
Technical Deep Dive: The Mechanistic Differentiator
To understand the selection, one must look at the transition state geometry of the enamine intermediate.
Pyrrolidine (The "Speed" Catalyst)
-
Geometry: The 5-membered ring imposes a nearly planar geometry on the nitrogen atom in the enamine intermediate.
-
Orbital Overlap: This planarity maximizes the overlap between the nitrogen lone pair (
) and the -system of the double bond. -
Result: The
-carbon of the pyrrolidine enamine is significantly more electron-rich (nucleophilic) than its piperidine counterpart. This lowers the activation energy for the attack on the electrophile (the aldehyde).
Piperidine (The "Control" Catalyst)
-
Geometry: The 6-membered ring adopts a chair-like conformation, forcing the nitrogen into a pyramidal geometry.
-
Orbital Overlap: Poor alignment between the nitrogen lone pair and the alkene
-system reduces the "push" of electron density. -
Result: Slower reaction rates. This can be advantageous when "throttling" the reaction is necessary to prevent the decomposition of sensitive starting materials.
Visualizing the Mechanism (Kabbe Condensation)
Caption: The catalytic cycle of the Kabbe condensation. The choice of amine directly dictates the kinetics of the Enamine Formation and Michael Addition steps.
Optimized Experimental Protocol
This protocol is designed for the pyrrolidine-catalyzed synthesis of 2-arylchroman-4-ones (flavanones). It includes a Dean-Stark setup to drive the equilibrium, which is critical for this condensation.
Reagents:
-
2'-Hydroxyacetophenone (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Pyrrolidine (0.5 equiv) — Note: Higher loading than typical organocatalysis due to solvent buffering.
-
Propionic Acid (0.5 equiv) — Co-catalyst to assist iminium formation.
-
Toluene or Benzene (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2'-hydroxyacetophenone (10 mmol) and the aryl aldehyde (11 mmol) to the flask. Dissolve in Toluene (50 mL).
-
Catalyst Addition: Add Pyrrolidine (5 mmol, 415 µL) followed immediately by Propionic Acid (5 mmol, 375 µL).
-
Why Propionic Acid? It buffers the basicity and facilitates the proton transfer steps required for enamine formation without quenching the amine entirely.
-
-
Reaction: Heat the mixture to vigorous reflux. Ensure the solvent is actively distilling into the trap to remove water azeotropically.
-
Duration: Typically 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup:
-
Cool to room temperature.[1]
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove the catalyst.
-
Wash with Sat. NaHCO₃ (20 mL) and Brine (20 mL).
-
Dry over MgSO₄ and concentrate under vacuum.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).
Troubleshooting Center (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Water poisoning. Explanation: The formation of the enamine is a reversible equilibrium that releases water. If water is not physically removed, the equilibrium shifts back to the starting materials (hydrolysis). Solution:
-
Ensure your Dean-Stark trap is functioning correctly.
-
Add 4Å Molecular Sieves directly to the reaction flask if a Dean-Stark is not feasible (though less effective at reflux).
-
Do not simply add more pyrrolidine; this will not shift the equilibrium if water is present.
Q2: I am seeing a "double-addition" side product. What is this?
Diagnosis: Knoevenagel-bis-adduct formation. Explanation: Highly reactive aldehydes can react with two equivalents of the ketone or undergo self-polymerization if the enamine is too nucleophilic. Solution:
-
Switch to Piperidine: The lower nucleophilicity will slow the reaction, favoring the thermodynamic 1:1 adduct.
-
Low-Temp Addition: Add the aldehyde slowly (dropwise) to the refluxing mixture of ketone + catalyst.
Q3: The product is an oil that won't crystallize. Is it impure?
Diagnosis: Presence of the chalcone intermediate. Explanation: The Kabbe condensation proceeds via a chalcone (open-chain) intermediate which then cyclizes. If the cyclization is incomplete, you have a mixture. Solution:
-
Acid Cyclization: Take the crude oil, dissolve in Ethanol, and add a catalytic amount of conc. HCl or H₂SO₄. Reflux for 30 mins. This forces the ring closure of any remaining chalcone into the chromanone.
Q4: Can I use this for aliphatic aldehydes?
Diagnosis: Substrate incompatibility.
Explanation: Aliphatic aldehydes possess
-
Use Piperidine (weaker base) to minimize self-aldol side reactions.
-
Use a large excess of the ketone (acetophenone).
Comparative Data: Catalyst Performance
| Feature | Pyrrolidine | Piperidine |
| Ring Size | 5-membered | 6-membered |
| Enamine Geometry | Planar (High overlap) | Pyramidal (Low overlap) |
| Nucleophilicity | High (Fast kinetics) | Moderate (Slow kinetics) |
| pKa (Conjugate Acid) | ~11.3 | ~11.2 |
| Typical Yield (Aryl) | 85–95% | 60–75% |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Best For | Standard aryl aldehydes | Sensitive/Unstable aldehydes |
Decision Logic: Catalyst Selection Tree
Caption: Decision matrix for selecting the optimal secondary amine catalyst based on substrate properties.
References
-
Kabbe, H. J., & Widdig, A. (1982).[2] Synthesis of Chromanones and Chromones. Angewandte Chemie International Edition in English.
-
Bapodra, A., et al. (2020). Organocatalyzed Kabbe Condensation: Synthesis of 2,2-Dialkylchroman-4-ones. Organic Syntheses.
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews.
-
Seebach, D., et al. (2013). Structures of Enamines: Piperidine vs Pyrrolidine Geometry. Helvetica Chimica Acta.[3]
Sources
Technical Support Center: Purification of 6-Chloro-2,2-dimethyl-2H-chromene
⚠️ CRITICAL ALERT: Read Before Packing Your Column
The #1 cause of yield loss for 2H-chromenes is silica-induced decomposition. 6-chloro-2,2-dimethyl-2H-chromene contains a cyclic vinyl ether moiety (the C3-C4 double bond adjacent to the oxygen). Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the vinyl ether or polymerization, leading to the compound "streaking" on the column and turning into a brown, immobile band.
Do not proceed until you have reviewed the Stationary Phase Deactivation protocol below.
Module 1: Stationary Phase & Stability (The "Setup")
Q: Why does my product decompose or streak on the column?
A: The vinyl ether functionality in the chromene ring is acid-sensitive.
When exposed to the acidic silanol groups (
The Solution: Base Deactivation You must neutralize the silica gel before the compound touches it.
Protocol: The Triethylamine (TEA) Slurry Method
-
Calculate Solvent: Prepare your starting eluent (e.g., 100% Hexanes).
-
Add Modifier: Add 1.0% to 2.0% Triethylamine (Et
N) to the slurry solvent. -
Pack: Slurry pack the column with this TEA-spiked solvent.
-
Flush: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing the TEA.
-
Run: Perform the purification using your gradient. You can maintain 0.5% TEA in the eluent during the run to ensure continued neutrality, though the pre-treatment is often sufficient.
Expert Insight: If you cannot use TEA, switch to Neutral Alumina (Brockmann Grade III). However, deactivated silica usually offers better resolution for the separation of the chromene from the starting phenol.
Module 2: Separation Strategy (The "Run")
Q: How do I separate the product from the starting material (4-chlorophenol)?
A: Do not rely solely on the column for this separation.
The starting material, 4-chlorophenol, is significantly more acidic (
Step 1: Chemical Washing (Pre-Column) Before chromatography, ensure your crude workup included a basic wash.
-
Dissolve crude in Et
O or EtOAc. -
Wash
with 1M NaOH or 2M KOH . -
The phenol will deprotonate and move to the aqueous layer (phenolate). The chromene stays in the organic layer.
-
Result: Your crude loading on the column should be >95% free of phenol.
Step 2: Elution Gradient Chromenes are highly lipophilic.
-
Mobile Phase A: Hexanes (or Petroleum Ether)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
| Step | % Mobile Phase B | CV (Column Volumes) | Purpose |
| Equilibration | 0% (with 1% TEA) | 2 | Neutralize Silica |
| Loading | 0% | - | Load as liquid (in Hexane) |
| Elution 1 | 0% | 3 | Elute non-polar impurities |
| Elution 2 | 2% | 5-8 | Target Chromene Elutes |
| Wash | 20% | 2 | Flush remaining phenol traces |
Module 3: Troubleshooting & FAQs
Q: My product is an oil. Should I use dry loading or liquid loading?
A: Liquid loading is preferred. Dry loading often involves dissolving the compound in a volatile solvent and adsorbing it onto silica. During the evaporation of the solvent (rotovap), the compound is in intimate contact with dry, acidic silica, which accelerates decomposition.
-
Recommendation: Dissolve the oil in the minimum amount of Hexane (containing 1% TEA) and load directly onto the top of the wet column.
Q: Which TLC stain should I use?
A: While the compound is UV active (blue/purple fluorescence at 254/365 nm due to conjugation), stains provide chemical confirmation.
-
Anisaldehyde-Sulfuric Acid: Heats to a distinct red/violet color.
-
KMnO
: Will stain yellow/brown immediately (oxidizes the double bond). -
Vanillin: Similar to Anisaldehyde, often yields a dark green/grey spot.
Q: I see a new spot appearing on TLC after the column that wasn't in the crude. What happened?
A: This is a classic artifact of on-column hydrolysis .
If you see a spot that is much more polar (lower
Workflow Visualization
The following diagram illustrates the decision logic for purifying acid-sensitive chromenes.
Caption: Decision tree for the purification of acid-sensitive 2H-chromenes, highlighting the critical silica deactivation step.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of Vinyl Protons in 6-chloro-2,2-dimethyl-2H-chromene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. For derivatives of 2,2-dimethyl-2H-chromene, a scaffold present in numerous biologically active molecules, the chemical shifts of the vinylic protons at positions 3 and 4 are particularly diagnostic of the electronic environment within the molecule. This guide provides a comparative analysis of the ¹H NMR chemical shifts of these vinyl protons in 6-chloro-2,2-dimethyl-2H-chromene, benchmarked against the unsubstituted parent compound and analogs bearing electron-donating and electron-withdrawing substituents at the 6-position.
The substitution pattern on the aromatic ring of the chromene system significantly influences the electron density distribution throughout the molecule, including the pyran ring. This, in turn, affects the shielding and deshielding of the vinyl protons, leading to predictable variations in their resonance frequencies in the ¹H NMR spectrum.
Comparative Analysis of Vinyl Proton Chemical Shifts
The following table summarizes the experimental ¹H NMR chemical shifts for the vinyl protons (H-3 and H-4) of 2,2-dimethyl-2H-chromene and its 6,7-dimethoxy derivative. It also includes predicted values for the 6-chloro and 6-nitro substituted analogs to facilitate a comprehensive comparison.
| Compound | Substituent at C-6 | H-3 Chemical Shift (δ, ppm) | H-4 Chemical Shift (δ, ppm) | J-coupling (Hz) |
| 2,2-dimethyl-2H-chromene | -H | 6.20 (d)[1] | 5.80 (d)[1] | 10.0[1] |
| 6,7-dimethoxy-2,2-dimethyl-2H-chromene | -OCH₃ (and -OCH₃ at C-7) | 6.23 (d) | 5.47 (d)[2] | 9.7[2] |
| 6-chloro-2,2-dimethyl-2H-chromene | -Cl | ~6.3-6.4 (Predicted) | ~5.8-5.9 (Predicted) | ~10 |
| 6-nitro-2,2-dimethyl-2H-chromene | -NO₂ | ~6.5-6.6 (Predicted) | ~6.0-6.1 (Predicted) | ~10 |
Understanding the Substituent Effects
The observed and predicted trends in the chemical shifts of the vinyl protons can be rationalized by considering the electronic properties of the substituents at the 6-position of the chromene ring. These effects are transmitted through the aromatic system to the pyran ring, influencing the electron density around the H-3 and H-4 protons.
1. The Unsubstituted Benchmark: 2,2-dimethyl-2H-chromene
In the parent compound, the vinyl protons H-3 and H-4 resonate at approximately 6.20 and 5.80 ppm, respectively.[1] These values serve as our reference point for evaluating the impact of substituents.
2. Electron-Donating Groups: The Case of 6,7-dimethoxy-2,2-dimethyl-2H-chromene
The methoxy group (-OCH₃) is a strong electron-donating group through resonance. In 6,7-dimethoxy-2,2-dimethyl-2H-chromene (Precocene II), the presence of two such groups increases the electron density on the aromatic ring and, by extension, on the pyran ring. This increased electron density leads to greater shielding of the vinyl protons. Consequently, the H-4 proton, in particular, is shifted significantly upfield to 5.47 ppm.[2] The H-3 proton is less affected, appearing at 6.23 ppm.
3. The Effect of an Inductively Withdrawing and Weakly Deactivating Group: 6-chloro-2,2-dimethyl-2H-chromene
Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I).[3][4] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), a deactivating effect. In halogens, the inductive effect generally outweighs the resonance effect. Therefore, the chloro group at the 6-position is expected to decrease the overall electron density of the chromene system compared to the unsubstituted compound.
This withdrawal of electron density leads to a deshielding of the vinyl protons. As a result, both H-3 and H-4 protons in 6-chloro-2,2-dimethyl-2H-chromene are predicted to resonate at a slightly downfield (higher ppm) value compared to the parent compound. We predict the chemical shifts to be in the range of ~6.3-6.4 ppm for H-3 and ~5.8-5.9 ppm for H-4.
4. Strong Electron-Withdrawing Groups: The Predicted Shifts for 6-nitro-2,2-dimethyl-2H-chromene
The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both a strong inductive effect and a resonance-withdrawing effect (-I, -R). This leads to a significant decrease in electron density across the chromene ring system. Consequently, the vinyl protons would be substantially deshielded.
For a hypothetical 6-nitro-2,2-dimethyl-2H-chromene, we predict a marked downfield shift for both H-3 and H-4 protons, likely in the regions of ~6.5-6.6 ppm and ~6.0-6.1 ppm, respectively. This provides a clear contrast to the effect of the electron-donating methoxy groups.
Visualizing the Electronic Effects
The following diagram illustrates the influence of different substituents at the 6-position on the electron density of the 2,2-dimethyl-2H-chromene ring system and the resulting effect on the vinyl proton chemical shifts.
Sources
Safety Operating Guide
Personal protective equipment for handling 2H-1-Benzopyran, 6-chloro-2,2-dimethyl-
This guide outlines the operational safety and personal protective equipment (PPE) requirements for handling 2H-1-Benzopyran, 6-chloro-2,2-dimethyl- (CAS: 6656-92-4).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate is often limited in public repositories compared to bulk solvents, its structural class (halogenated benzopyrans/chromenes) dictates a strict safety protocol. You must treat this compound as a potent irritant, potential sensitizer, and environmental toxin .
Part 1: Executive Safety Summary
Compound: 6-chloro-2,2-dimethyl-2H-1-benzopyran CAS: 6656-92-4 Physical State: Likely a viscous oil or low-melting solid (based on analogs like 6-cyano-2,2-dimethylchromene, mp 45-49°C). Primary Hazards (Inferred):
-
Skin/Eye Irritation: High probability of severe irritation upon contact.
-
Sensitization: Chromene derivatives can interact with biological targets; treat as a potential sensitizer.
-
Environmental: Halogenated organics are generally classified as hazardous to aquatic environments (WGK 3 equivalent).
Immediate Action Required:
-
Containment: Handle exclusively inside a certified chemical fume hood.
-
Atmosphere: This compound contains a reactive double bond (2H-chromene); store and handle under inert gas (Argon/Nitrogen) to prevent oxidation or polymerization.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This molecule is lipophilic and halogenated, meaning it can penetrate standard latex gloves and biological membranes efficiently.
Hand Protection (Critical)
-
Routine Handling (Solid/Viscous Oil):
-
Primary Layer: Disposable Nitrile (minimum 5 mil thickness).
-
Protocol: Change immediately upon splash. Inspect for "creeping"—oils often migrate under the cuff.
-
-
Solution Handling (e.g., in DCM or Ethyl Acetate):
-
Requirement: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (dexterity).
-
Outer Layer: 8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated stock solutions >100mL.
-
Reasoning: If this compound is dissolved in Dichloromethane (DCM), the solvent will permeate nitrile in <2 minutes, carrying the chromene payload directly to your skin.
-
Eye & Face Protection[1]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Note: Safety glasses are insufficient . As a likely oil or low-melting solid, the risk of a "warm splash" during heating or transfer is significant.
-
-
High Volume (>10g synthesis): Add a Face Shield over goggles.
Respiratory Protection
-
Primary Control: Engineering controls (Fume Hood) are non-negotiable.
-
Secondary (Spill/Outside Hood):
-
Respirator: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
-
Why P100? If the material crystallizes or is handled as a dust, the particulate filter is required. The OV cartridge protects against the volatile organic vapors.
-
Part 3: Operational Protocols & Workflow
A. Decision Logic for Handling
The following diagram illustrates the decision process for selecting PPE and containment based on the experimental state.
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier. Note strict requirements for halogenated solvents.
B. Step-by-Step Handling Procedure
-
Preparation:
-
Verify the fume hood is operating at face velocity >100 fpm.
-
Clear the hood of incompatible chemicals (strong oxidizers, acids).
-
Prepare a "dirty" zone with an absorbent pad (pig mat) to catch drips.
-
-
Weighing & Transfer:
-
Technique: If the substance is a viscous oil (common for this class), do not attempt to pour. Use a glass Pasteur pipette or a positive-displacement pipette.
-
Static Control: If solid, use an antistatic gun before weighing to prevent dispersal.
-
Vessel: Weigh directly into a tared vial or flask with a ground glass joint. Avoid weigh boats which can be dissolved by residual oil.
-
-
Reaction Setup:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. The 2H-chromene double bond is susceptible to oxidative degradation.
-
Temperature: If heating is required, use an oil bath or heating block with a temperature probe. Never use an open flame.
-
-
Cleaning & Decontamination:
-
Wipe all tools (spatulas, outer flask surfaces) with a tissue soaked in Acetone or Ethyl Acetate inside the hood.
-
Dispose of these tissues immediately into the solid hazardous waste.
-
Part 4: Emergency Response & Disposal
Accidental Release (Spill)
-
Minor Spill (<5 mL/g):
-
Alert nearby personnel.
-
Cover with absorbent pads or vermiculite.
-
Wipe area with acetone, then soap and water.
-
Place all waste in a sealed bag labeled "Hazardous Debris - Halogenated."
-
-
Major Spill (>50 mL/g):
-
Evacuate the lab.
-
Do not attempt cleanup without SCBA if outside a hood.
-
Contact EHS immediately.
-
First Aid (Self-Validating Protocol)
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (alcohol/acetone) to clean skin, as this increases absorption of the halogenated compound.
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately—bring the SDS (or this guide if SDS is unavailable).
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste) if your facility separates them. The chlorine atom requires high-temperature incineration protocols.
-
Labeling: Clearly mark "Contains 6-chloro-2,2-dimethyl-2H-1-benzopyran - Toxic/Irritant."
Part 5: References
-
PubChem. (n.d.).[1][2] Compound Summary for 6-chloro-2,2-dimethyl-2H-1-benzopyran. National Library of Medicine.[3] Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Halogenated Solvents and Organics Safety Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
